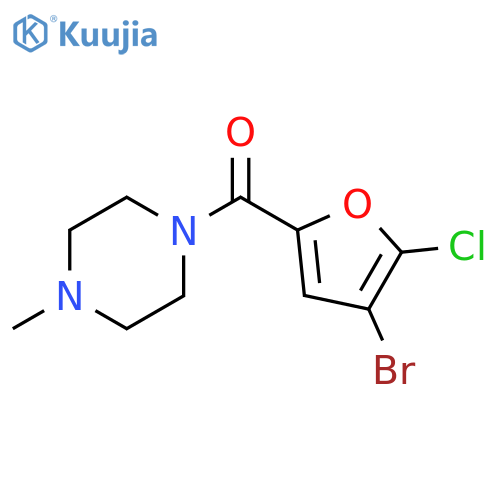

Cas no 1427021-17-7 ((4-Bromo-5-chloro-furan-2-yl)-(4-methyl-piperazin-1-yl)-methanone)

(4-Bromo-5-chloro-furan-2-yl)-(4-methyl-piperazin-1-yl)-methanone 化学的及び物理的性質

名前と識別子

-

- (4-Bromo-5-chloro-furan-2-yl)-(4-methyl-piperazin-1-yl)-methanone

-

- インチ: 1S/C10H12BrClN2O2/c1-13-2-4-14(5-3-13)10(15)8-6-7(11)9(12)16-8/h6H,2-5H2,1H3

- InChIKey: HHCQZDCSKGHRDP-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC(Br)=C(Cl)O1)(N1CCN(C)CC1)=O

(4-Bromo-5-chloro-furan-2-yl)-(4-methyl-piperazin-1-yl)-methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM503961-1g |

(4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone |

1427021-17-7 | 97% | 1g |

$505 | 2023-02-02 |

(4-Bromo-5-chloro-furan-2-yl)-(4-methyl-piperazin-1-yl)-methanone 関連文献

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Ziv Oren,Izhar Ron RSC Adv., 2018,8, 16161-16170

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

Related Articles

-

ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025

-

スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025

-

Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025

(4-Bromo-5-chloro-furan-2-yl)-(4-methyl-piperazin-1-yl)-methanoneに関する追加情報

Introduction to (4-Bromo-5-chloro-furan-2-yl)-(4-methyl-piperazin-1-yl)-methanone (CAS No. 1427021-17-7)

(4-Bromo-5-chloro-furan-2-yl)-(4-methyl-piperazin-1-yl)-methanone is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1427021-17-7, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The structural motif of this molecule, featuring a combination of a furan ring substituted with bromo and chloro groups, linked to a piperazine moiety via a methanone bridge, presents an intriguing framework for further chemical and biological exploration.

The furan ring in (4-Bromo-5-chloro-furan-2-yl)-(4-methyl-piperazin-1-yl)-methanone serves as a versatile scaffold, allowing for diverse modifications that can fine-tune its pharmacological activity. The presence of halogen atoms at the 4-position and 5-position of the furan ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry. This reactivity has been exploited in various synthetic pathways to develop more complex molecules with enhanced biological activity.

The piperazine moiety, specifically (4-methyl-piperazin-1-yl), contributes to the compound's potential pharmacological properties by introducing basicity and lipophilicity, which are crucial factors in drug design. Piperazine derivatives are well-known for their role in various therapeutic areas, including central nervous system (CNS) disorders, antihistamines, and antimicrobial agents. The incorporation of this group into (4-Bromo-5-chloro-furan-2-yl)-(4-methyl-piperazin-1-yl)-methanone suggests that this compound may exhibit similar pharmacological profiles or even novel activities depending on further modifications.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The combination of a furan ring with a piperazine group offers a promising scaffold for developing new drugs due to its ability to interact with biological targets in multiple ways. For instance, the furan ring can engage in hydrogen bonding and π-stacking interactions, while the piperazine group can form salt bridges and hydrogen bonds with polar residues in proteins. This dual interaction capability makes (4-Bromo-5-chloro-furan-2-yl)-(4-methyl-piperazin-1-yl)-methanone a compelling candidate for further investigation.

In the context of current research, there is growing interest in developing small molecules that can modulate neurotransmitter systems relevant to CNS disorders. Piperazine derivatives have been extensively studied for their potential to interact with serotonin receptors, dopamine receptors, and other neurotransmitter receptors. The presence of the (4-methyl-piperazin-1-yl) group in (4-Bromo-5-chloro-furan-2-yl)-(4-methyl-piperazin-1-yl)-methanone suggests that it may have similar interactions, potentially making it useful in the treatment of conditions such as depression, anxiety, and schizophrenia.

Additionally, the halogenated furan ring in this compound provides opportunities for further derivatization through cross-coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig coupling. These reactions allow for the introduction of aryl or amino groups at specific positions on the furan ring, enabling the creation of libraries of compounds with tailored biological activities. Such libraries are invaluable tools in high-throughput screening programs aimed at identifying lead compounds for drug development.

The synthesis of (4-Bromo-5-chloro-furan-2-yl)-(4-methyl-piperazin-1-y)-methanone involves multi-step organic transformations that highlight the synthetic prowess required to construct complex molecular architectures. The process typically begins with the preparation of halogenated furans, which are then coupled to piperazine derivatives via nucleophilic substitution or condensation reactions. The methanone bridge is introduced through condensation reactions between appropriate aldehydes or ketones and amine derivatives.

The compound's stability under various conditions is another critical aspect that needs to be evaluated during its development. Factors such as solubility, thermal stability, and metabolic degradation pathways must be carefully considered to ensure that it can be effectively formulated into a drug product. Preliminary studies have suggested that (4-Bromo--5-chloro-furan--2--y)--(4--methyl--pipera--z--in--1--y)--metha--none exhibits reasonable stability under standard storage conditions but may require protective measures against moisture or light to maintain its integrity.

Evaluation of the compound's pharmacokinetic properties is also essential for determining its potential as a therapeutic agent. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity need to be thoroughly assessed through preclinical studies. These studies provide critical data on how the compound behaves within an organism and help identify any potential safety concerns before it can be tested in human clinical trials.

The growing body of literature on heterocyclic compounds underscores their importance in modern drug discovery. Researchers continue to explore new ways to leverage these structures for therapeutic applications, recognizing their unique ability to interact with biological targets in diverse manners. (4-Bromo--5-chloro-furan--2--y)--(4--methyl--pipera--z--in--1--y)--metha--none stands out as a promising candidate due to its structural features and potential pharmacological properties.

In conclusion, (4-Bromo--5-chloro-furan--2--y)--(4-methyl-piperazin---1---y)--metha-n-one is a fascinating compound with significant potential in pharmaceutical chemistry. Its unique structure combines elements known to enhance biological activity while providing opportunities for further chemical modification. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that (4-Bromo----5-chloro----fura-n----2----y)--(----4----me-thyl----pipera-zin---1---y)--me-than-one will play an important role in the development of novel therapeutic agents.

1427021-17-7 ((4-Bromo-5-chloro-furan-2-yl)-(4-methyl-piperazin-1-yl)-methanone) 関連製品

- 128573-11-5(beta-methyl-D-tyrosine)

- 1805997-75-4(2-(Bromomethyl)-5-(difluoromethyl)-4-fluoro-3-(trifluoromethyl)pyridine)

- 6376-95-0(rac-(1R,2S)-2-ethenylcyclohexan-1-ol)

- 2227805-08-3((2R)-2-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1448125-92-5(2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine)

- 1695867-48-1(1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl-)

- 120444-71-5(Deramciclane)

- 1682651-11-1(1-Iodo-2-(3-chloropropyl)-5-methylbenzene)

- 1805389-55-2(4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile)

- 956734-89-7(5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid)